[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester
Overview
Description
“[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester” is a chemical compound with the molecular formula C8H10N2O4S and a molecular weight of 230.24 g/mol . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of “[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester” consists of a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms .
Future Directions
Thiadiazole derivatives have become an important field of research due to their broad-spectrum activities . They are useful intermediates in medicinal chemistry and have extensive applications as structural units of biologically active molecules . Therefore, the future research directions could involve exploring the potential applications of “[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester” in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
It’s known that thiadiazole derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors .
Mode of Action
It’s known that thiadiazole derivatives interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
It’s known that thiadiazole derivatives can affect a broad range of biological activities .
Pharmacokinetics
The compound has a predicted boiling point of 3320±250 °C , which may influence its bioavailability.
Result of Action
It’s known that thiadiazole derivatives can exhibit a broad spectrum of pharmacological activities .
Action Environment
Environmental factors such as pH can influence the solubility and stability of [1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester. For instance, cocrystallization significantly alters the solubility-pH dependence of thiadiazole derivatives, increasing the compound solubility at neutral pH values .
properties
IUPAC Name |
diethyl 1,2,4-thiadiazole-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-3-13-7(11)5-9-6(15-10-5)8(12)14-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCCMEKKFNOIDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NSC(=N1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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